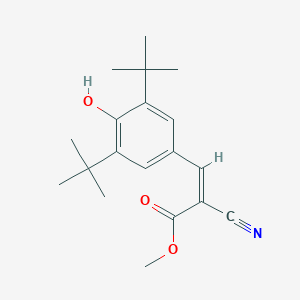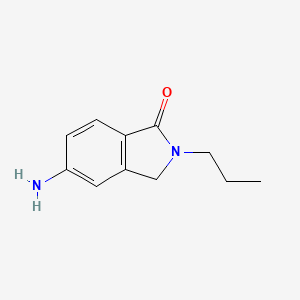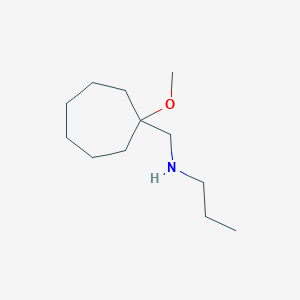
n-((1-Methoxycycloheptyl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1-Methoxycycloheptyl)methyl)propan-1-amine: is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-((1-Methoxycycloheptyl)methyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cycloheptyl derivatives.
Applications De Recherche Scientifique
Chemistry: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- n-((1-Methoxycyclohexyl)methyl)propan-1-amine
- n-((1-Methoxycyclooctyl)methyl)propan-1-amine
- n-((1-Methoxycyclopentyl)methyl)propan-1-amine
Comparison: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and eight-membered (cyclooctyl) counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
N-[(1-methoxycycloheptyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |
Clé InChI |
KLIIFRYIGNHHSF-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1(CCCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
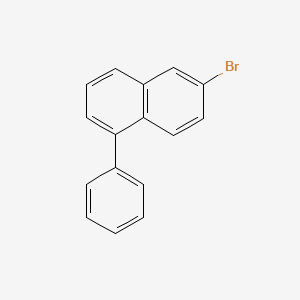
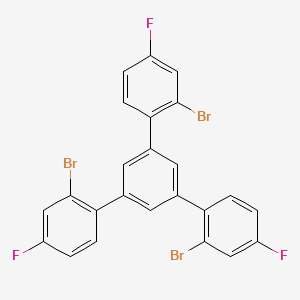
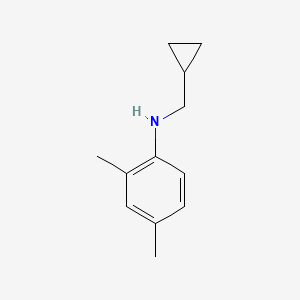
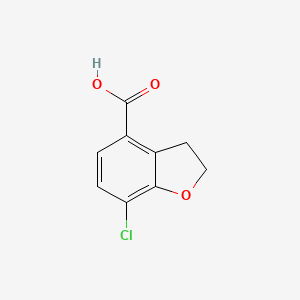
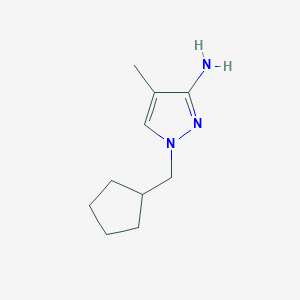

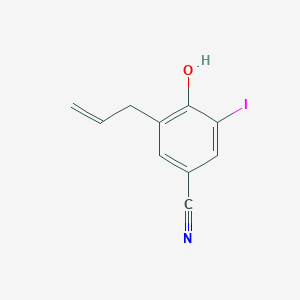
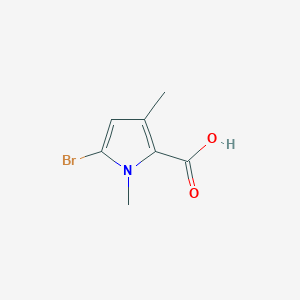
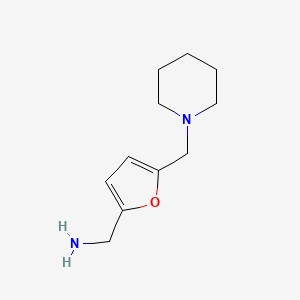
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
